molecular formula C8H10O3 B13296996 Methyl 2-(furan-2-yl)propanoate

Methyl 2-(furan-2-yl)propanoate

Cat. No.: B13296996
M. Wt: 154.16 g/mol
InChI Key: XTZWAOPGACENKN-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-yl)propanoate: is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(furan-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(furan-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of furan-2-carboxylic acid and methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to accelerate the reaction rate and achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-(furan-2-yl)propanol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 2-(furan-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.

    Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of polymers and materials with specific properties, such as biodegradability and thermal stability.

Mechanism of Action

The mechanism of action of methyl 2-(furan-2-yl)propanoate depends on its specific application. In biological systems, its derivatives may interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects. The furan ring’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Methyl 2-(furan-2-yl)propanoate can be compared with other furan derivatives, such as:

    Furan-2-carboxylic acid: Similar in structure but lacks the ester group, making it less reactive in certain chemical reactions.

    Methyl furan-2-carboxylate: Similar ester functionality but differs in the position of the ester group on the furan ring.

    2-(Furan-2-yl)ethanol: Contains a hydroxyl group instead of an ester, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the furan ring and ester group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Biological Activity

Methyl 2-(furan-2-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a furan ring, which is known for its diverse biological activities. The ester functional group contributes to its solubility and reactivity, making it a suitable candidate for various biological evaluations.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings regarding its effectiveness against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC) Study Reference
Candida albicans64 μg/mL
Staphylococcus aureus128 μg/mL
Escherichia coli64–128 μg/mL
Pseudomonas aeruginosaNot specified

The compound demonstrated notable antimicrobial activity, particularly against yeast-like fungi such as Candida albicans. The MIC values indicate that it can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, at relatively low concentrations.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study involving the synthesis of derivatives of this compound reported that certain modifications enhanced its antimicrobial potency. For instance, compounds with additional aromatic substituents showed improved activity against bacterial strains, indicating that structural variations can significantly influence biological outcomes .
  • Mechanism of Action : While detailed mechanisms remain under investigation, preliminary studies suggest that the furan moiety may interact with microbial cell membranes or specific enzymatic pathways, leading to growth inhibition . Further research is needed to elucidate these mechanisms fully.
  • Toxicity Assessment : Toxicological assessments are crucial for determining the safety profile of this compound. Initial findings indicate low cytotoxicity in mammalian cell lines, which is promising for potential therapeutic applications .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 2-(furan-2-yl)propanoate

InChI

InChI=1S/C8H10O3/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3

InChI Key

XTZWAOPGACENKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)C(=O)OC

Origin of Product

United States

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